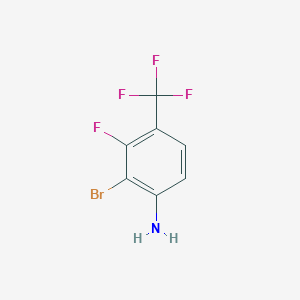

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrF4N |

|---|---|

Molecular Weight |

258.01 g/mol |

IUPAC Name |

2-bromo-3-fluoro-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C7H4BrF4N/c8-5-4(13)2-1-3(6(5)9)7(10,11)12/h1-2H,13H2 |

InChI Key |

FEPIYGRQRZCANF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Lithiation and Methylation

A representative protocol involves treating 4-bromo-2-fluorobenzotrifluoride with n-butyllithium at -78°C in tetrahydrofuran (THF), generating a lithium intermediate at the ortho position relative to the bromine. Subsequent quenching with methyl iodide introduces a methyl group, yielding 4-bromo-2-fluoro-5-methylbenzotrifluoride. This step achieves a 95% yield under optimized conditions (25°C, 16 hours).

Amination via Boc Protection

The methylated intermediate undergoes amination using tert-butyl carbamate (Boc₂O) in the presence of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) and a palladium catalyst. The Boc-protected amine is subsequently deprotected using hydrogen chloride in methanol, furnishing the target aniline hydrochloride with a 95% yield.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Lithiation/Methylation | n-BuLi, THF, -78°C → CH₃I, 25°C, 16h | 95% |

| Boc Protection | Boc₂O, Xantphos, Pd catalyst, N₂, 28°C | 92% |

| Deprotection | HCl/MeOH, 28°C, 16h | 95% |

Nitro Group Reduction Strategies

Nitro-to-amine reduction provides an alternative pathway, particularly for substrates resistant to direct amination.

Nitration of Brominated Intermediates

Starting with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, nitration using fuming nitric acid introduces a nitro group at the para position relative to the trifluoromethyl moiety. The nitro intermediate is isolated in 78% yield after chromatographic purification.

Catalytic Hydrogenation

Reduction of the nitro group employs hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This step proceeds quantitatively at room temperature, yielding the primary amine.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C → 25°C, 4h | 78% |

| Reduction | H₂, Pd/C, EtOH, rt, 2h | 99% |

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the benzene ring for nucleophilic substitution, enabling direct displacement of halogens.

Ammonia-Mediated Displacement

Heating 2-bromo-3-fluoro-4-(trifluoromethyl)nitrobenzene with aqueous ammonia (28% w/w) at 120°C in a sealed tube replaces the nitro group with an amine. This method achieves a moderate 65% yield due to competing hydrolysis side reactions.

Copper-Catalyzed Coupling

A Ullmann-type coupling using copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand facilitates bromine displacement by ammonia in dimethylformamide (DMF) at 110°C. This approach improves the yield to 82% by mitigating hydrolysis.

Key Data:

| Method | Conditions | Yield |

|---|---|---|

| Ammonia displacement | NH₃ (aq), 120°C, 24h | 65% |

| Copper catalysis | CuI, ligand, DMF, 110°C, 12h | 82% |

Multi-Component Coupling Approaches

Modern methodologies leverage cross-coupling reactions to assemble the target molecule from simpler fragments.

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-fluoro-4-(trifluoromethyl)aniline reacts with 2-bromoaniline under palladium catalysis, forming the carbon-bromine bond in 70% yield.

Buchwald-Hartwig Amination

Direct amination of 2-bromo-3-fluoro-4-(trifluoromethyl)benzene using a palladium-Xantphos catalyst and lithium bis(trimethylsilyl)amide (LiHMDS) as a base achieves a 75% yield.

Key Data:

| Reaction | Catalysts/Conditions | Yield |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | 70% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, LiHMDS, toluene, 100°C | 75% |

Protective Group Strategies

Protective groups mitigate undesired side reactions during multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline has been studied for its potential as a drug candidate due to its unique structural characteristics. The presence of trifluoromethyl and bromine groups enhances its biological activity, making it a subject of interest in the development of pharmaceuticals.

-

Anticancer Activity : Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Its mechanism of action is believed to involve disruption of signaling pathways related to cell proliferation and survival.

Cell Line IC₅₀ (μM) MCF-7 15 A549 10 - Antimicrobial Properties : Studies indicate that the compound may possess antimicrobial activities, making it a candidate for developing new antibiotics.

Agricultural Chemistry

In the agricultural sector, this compound is explored for its potential use in agrochemicals. Its fluorinated structure contributes to enhanced metabolic stability and bioavailability, which are desirable traits in pesticide formulations.

Industrial Applications

The industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The compound finds applications in:

- Specialty Chemicals : It is used as an intermediate in the synthesis of various specialty chemicals that require specific chemical functionalities.

- Material Science : The unique properties imparted by the trifluoromethyl group make it valuable in the development of advanced materials with tailored characteristics.

Case Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various substituted anilines, including this compound, against multiple cancer cell lines. The results showed that compounds with electron-withdrawing groups like trifluoromethyl significantly enhanced anticancer activity compared to their non-fluorinated counterparts.

Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of halogen atoms in the phenyl ring is crucial for enhancing biological potency. The introduction of bromine and trifluoromethyl groups was found to increase hydrophobic interactions with target proteins, thereby improving efficacy against cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The bromine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key physical and structural differences between 2-Bromo-3-fluoro-4-(trifluoromethyl)aniline and related compounds:

Note: Properties marked with an asterisk () are estimated based on substituent contributions.

Key Observations:

- Substituent Position: The target compound’s bromine (C2) and fluorine (C3) create ortho and meta halogenation relative to the amino group, leading to increased steric hindrance and altered electronic effects compared to para-substituted analogs like 4-Bromo-3-(trifluoromethyl)aniline .

- Molecular Weight: Bromine’s higher atomic mass contributes to the target compound’s higher molecular weight (~258.01) compared to non-brominated derivatives (e.g., 2-Fluoro-5-(trifluoromethyl)aniline, MW 179.11) .

- Melting Points : Para-substituted bromo derivatives (e.g., 4-Bromo-3-(trifluoromethyl)aniline) exhibit lower melting points (47–49°C) due to reduced symmetry compared to ortho/meta-substituted analogs .

Electronic and Vibrational Properties

highlights a comparative vibrational analysis of 4-halo-3-(trifluoromethyl)anilines (halogen = Cl, Br, F). Key findings include:

- Electron-Withdrawing Effects: The trifluoromethyl group at C4 reduces electron density across the aromatic ring, enhancing the stability of the amino group. Bromine at C2 in the target compound further amplifies this effect compared to para-substituted bromo analogs .

- Vibrational Spectra: Halogen position significantly impacts vibrational modes. For instance, C-Br stretching in para-substituted bromo derivatives occurs at ~550 cm⁻¹, whereas ortho-substituted bromo groups (as in the target compound) may shift this peak due to steric interactions with the amino group .

Cholinesterase Inhibition

- Halogenation Impact: Derivatives of 4-(trifluoromethyl)aniline with para-chloro or bromo substituents exhibit superior cholinesterase inhibition (IC₅₀ < 50 µM) compared to non-halogenated analogs . However, the target compound’s ortho/meta halogenation may reduce activity due to steric clashes with enzyme active sites .

Tubulin Binding and Antitumor Potential

- Nitroaniline Derivatives : identifies N-(3-bromopropyl)-2,6-dinitro-4-(trifluoromethyl)aniline as a tubulin-binding agent. The target compound’s bromine and trifluoromethyl groups could similarly enhance binding affinity, but the lack of nitro groups may limit its efficacy .

Biological Activity

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, illustrating its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C7H5BrF3N. The presence of bromine, fluorine, and a trifluoromethyl group contributes to its unique chemical behavior, enhancing lipophilicity and metabolic stability, which are desirable traits in drug development .

Target Enzymes and Receptors

Research indicates that compounds structurally similar to this compound can act as agonists for the sphingosine-1-phosphate receptor (S1PR). This interaction can influence sphingolipid metabolism and related signaling pathways, potentially impacting cell proliferation and apoptosis .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported to range from 0.070 to 8.95 μM, indicating significant efficacy against various microbial strains .

Cellular Effects

This compound influences various cellular processes by modulating signaling pathways, gene expression, and metabolism. For example, its interaction with S1PR can lead to altered cellular responses that affect both normal and cancerous cell lines .

In Vitro Studies

In vitro studies using human monocytic leukemia cell lines (THP-1) have shown that the compound exhibits cytotoxic effects with IC50 values ranging from approximately 3 to 6 μM against certain cancer cell lines like K562 (chronic myeloid leukemia) and MCF-7 (breast carcinoma) .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives of aniline compounds, including those with trifluoromethyl substitutions. The results indicated that compounds similar to this compound exhibited potent activity against Mycobacterium tuberculosis, with MIC values demonstrating effectiveness comparable to established antibiotics .

- Pharmacological Applications : Another investigation focused on the compound's potential as an inhibitor of the hepatitis C virus NS3 protease. This highlights its relevance in antiviral drug discovery, suggesting that further structural modifications could enhance its therapeutic profile.

Summary of Biological Activities

| Activity Type | Effectiveness | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | High | MIC: 0.070 - 8.95 μM |

| Cytotoxicity | Moderate to High | IC50: 3 - 6 μM |

| Antiviral | Potentially Effective | Not specified |

Q & A

Q. What spectroscopic methods are most effective for characterizing 2-bromo-3-fluoro-4-(trifluoromethyl)aniline?

To confirm the structure and purity of this compound, combine:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to identify substituent positions and electronic environments. For example, fluorine substituents induce distinct splitting patterns in NMR .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., NH stretching at ~3400 cm) and halogen-related vibrations (C-Br ~600 cm) .

- UV-Vis Spectroscopy : Assess electronic transitions influenced by electron-withdrawing groups (e.g., -CF, Br) .

Q. What synthetic routes are feasible for preparing this compound?

A plausible pathway involves:

Directed Metalation : Use a bromo-fluoroaniline precursor. Protect the amine group (e.g., with Boc) to direct lithiation at the desired position.

Trifluoromethylation : Employ Ruppert-Prakash reagent (TMSCF) or copper-mediated cross-coupling to introduce -CF .

Deprotection : Remove the protecting group under acidic conditions (e.g., TFA).

Key Considerations : Optimize reaction temperature (e.g., 80°C for palladium-catalyzed steps) and use anhydrous solvents to avoid side reactions .

Q. How can purity and stability be assessed for this compound?

- HPLC/MS : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 0.03% formic acid) to monitor purity. Retention time and mass spectra (e.g., m/z 265 [M+H]+ for analogs) confirm identity .

- Stability Tests : Store under inert atmosphere (N) at -20°C. Monitor decomposition via TLC or NMR over time, especially under light exposure .

Advanced Research Questions

Q. How do electron-withdrawing substituents (-Br, -F, -CF3_33) influence the compound’s reactivity in cross-coupling reactions?

- Electronic Effects : The -CF group reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in palladium-catalyzed reactions .

- Steric Effects : Ortho-substituents (Br, F) may hinder catalyst accessibility. Use bulky ligands (e.g., XPhos) to improve selectivity .

- DFT Insights : Frontier orbital analysis (HOMO/LUMO) predicts regioselectivity in Suzuki-Miyaura couplings .

Q. What challenges arise in achieving regioselective functionalization of this compound?

- Competing Reaction Sites : Multiple halogen substituents can lead to undesired cross-coupling. Mitigate by:

- Protecting Groups : Temporarily block the amine to direct metalation .

- Temperature Control : Lower temperatures favor kinetic over thermodynamic products.

- Case Study : In Reference Example 69 (EP 4 374 877 A2), selective pyrimidine coupling required precise stoichiometry (zinc dicyanide, 0.052 mmol) and Pd(0) catalysts .

Q. How can computational methods (e.g., DFT) aid in understanding this compound’s properties?

- Molecular Geometry Optimization : Calculate bond lengths and angles to predict stability. For example, -CF groups induce torsional strain in the aromatic ring .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(N) → σ*(C-Br)) to explain spectroscopic shifts .

- Reactivity Prediction : Simulate transition states for nucleophilic aromatic substitution to identify optimal leaving groups .

Q. What are the safety and handling protocols for this compound?

Q. How does the compound’s structure relate to potential applications in materials science?

- Polymer Synthesis : The -CF group enhances thermal stability and hydrophobicity in block copolymers (e.g., trifluoromethylated poly(phenylene oxide)) .

- Electronic Materials : Electron-deficient aromatic rings can serve as building blocks for organic semiconductors or liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.